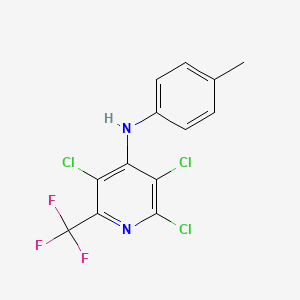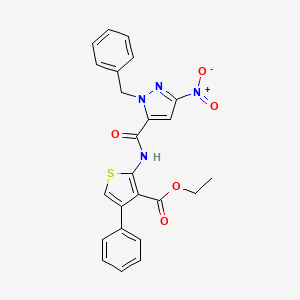![molecular formula C32H32Cl2N2O2 B11510773 3-(3,4-dichlorophenyl)-10-hexanoyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11510773.png)
3-(3,4-dichlorophenyl)-10-hexanoyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dichlorophenyl)-10-hexanoyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives This compound is characterized by its unique structure, which includes dichlorophenyl, hexanoyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-10-hexanoyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce dichloro substituents.
Coupling with hexanoyl chloride: The dichlorophenyl intermediate is then reacted with hexanoyl chloride in the presence of a base to form the hexanoyl derivative.
Cyclization: The hexanoyl derivative undergoes cyclization with a suitable amine to form the dibenzo[b,e][1,4]diazepin-1-one core structure.
Introduction of the methylphenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenyl)-10-hexanoyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the ketone or amide functionalities.
Substitution: Nucleophilic substitution reactions can be performed to replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,4-dichlorophenyl)-10-hexanoyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: Its complex structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-10-hexanoyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dichlorophenyl)-1,1-dimethyl-urea: This compound shares the dichlorophenyl group but differs in its overall structure and functional groups.
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Another compound with a dichlorophenyl group, but with different substituents and a simpler structure.
Uniqueness
The uniqueness of 3-(3,4-dichlorophenyl)-10-hexanoyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C32H32Cl2N2O2 |
|---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
9-(3,4-dichlorophenyl)-5-hexanoyl-6-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H32Cl2N2O2/c1-3-4-5-10-30(38)36-28-9-7-6-8-26(28)35-27-18-23(22-15-16-24(33)25(34)17-22)19-29(37)31(27)32(36)21-13-11-20(2)12-14-21/h6-9,11-17,23,32,35H,3-5,10,18-19H2,1-2H3 |
InChI Key |
UMUDVBGORMEWBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=C41)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B11510691.png)

![1,1'-[Sulfanediylbis(benzene-4,1-diylsulfanediylmethanediyl)]bis(4-methoxy-3-nitrobenzene)](/img/structure/B11510696.png)
![3-acetyl-2-[(2,4-dimethoxyphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11510703.png)
![N-({2-[(4-nitrophenyl)amino]ethyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B11510710.png)
![N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B11510716.png)
![6-chloro-N-(4-chlorobenzyl)-N'-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11510720.png)
![N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}-4-methoxybenzamide](/img/structure/B11510736.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11510744.png)
![5'-benzyl-3'-(2-methylpropyl)-1-(prop-2-en-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11510751.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11510766.png)
![4-[4-morpholino-6-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,3,5-triazin-2-yl]morpholine](/img/structure/B11510768.png)
![2,6-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzamide](/img/structure/B11510770.png)
